

Analytical Standards for Cyanidin 3-sambubioside: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Cyanidin 3-sambubioside

Cat. No.: B10826557

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Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and flowers.[1] Beyond its role as a natural colorant, it is recognized for its potent antioxidant, anti-inflammatory, and antiviral properties.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with analytical standards of **Cyanidin 3-sambubioside**.

Physicochemical Properties and Handling

Analytical standards of **Cyanidin 3-sambubioside** are typically supplied as a dark red or purple powder in the form of **Cyanidin 3-sambubioside** chloride.[1] It is crucial to handle and store the standard correctly to ensure its integrity and the accuracy of experimental results.

Table 1: Physicochemical Data of **Cyanidin 3-sambubioside** Chloride

Property	Value	Reference(s)
Chemical Name	Cyanidin 3-O-(2"-O-β-xylopyranosyl-β-glucopyranoside) chloride	[1]
Synonyms	Sambicyanin, Cyanidin 3-(2-O-xylosylglucoside) chloride	[1][3]
Molecular Formula	C ₂₆ H ₂₉ ClO ₁₅	[1][4]
Molecular Weight	616.95 g/mol	[4][5]
CAS Number	33012-73-6	[4][5]
Appearance	Dark red/purple powder	[1]
Purity	Typically >95% (HPLC)	[1][5][6]
Solubility	Soluble in methanol, ethanol, DMSO, and water.	[1][7]

Storage and Stability

Cyanidin 3-sambubioside is sensitive to heat, light, and changes in pH.[1][8] For long-term storage, it is recommended to keep the analytical standard in a dark place at temperatures below -15°C.[1][3][5] The compound is stable under these recommended storage conditions.[9] It is easily degraded by hydrolysis at temperatures above 40°C.[1] Stock solutions should be stored at -20°C and protected from light.[10]

Analytical Methodologies

Accurate quantification and qualification of **Cyanidin 3-sambubioside** are essential for research and development. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust method for the quantification of **Cyanidin 3-sambubioside**. The detection wavelength is typically set at 520 nm, the characteristic absorption maximum for anthocyanins.[\[1\]](#)[\[11\]](#)

Protocol 1: HPLC-DAD Analysis of **Cyanidin 3-sambubioside**

1. Instrumentation:

- HPLC system with a quaternary pump, autosampler, and DAD detector.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[\[11\]](#)
- Mobile Phase A: 0.5% Formic acid in water.[\[11\]](#)
- Mobile Phase B: 0.5% Formic acid in acetonitrile.[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)
- Column Temperature: 30°C.[\[12\]](#)
- Injection Volume: 10-20 µL.
- Detection Wavelength: 520 nm.[\[11\]](#)
- Gradient Elution:
 - 0-15 min: 5-20% B
 - 15-30 min: 20-30% B
 - 30-31 min: 30-5% B
 - 31-35 min: 5% B (re-equilibration)

3. Standard Preparation:

- Prepare a stock solution of **Cyanidin 3-sambubioside** chloride in methanol (e.g., 1 mg/mL).

- Prepare a series of working standards by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

Table 2: HPLC-DAD Method Validation Parameters for a Similar Anthocyanin (Cyanidin 3-glucoside)

Parameter	Typical Value	Reference(s)
Linearity (r^2)	>0.999	[11]
LOD	~0.1 µg/mL	[13]
LOQ	~0.3 µg/mL	[13]
Intra-day Precision (RSD%)	< 3%	[14]
Inter-day Precision (RSD%)	< 5%	[14]
Accuracy (%)	95-105%	[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of **Cyanidin 3-sambubioside**, especially in complex matrices like plasma and tissue homogenates.[15]

Protocol 2: LC-MS/MS Analysis of **Cyanidin 3-sambubioside**

1. Instrumentation:

- UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[3][16]
- Mobile Phase A: 0.1% Formic acid in water.[3]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.[3]
- Injection Volume: 5 µL.[3]
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-8 min: 5-30% B
 - 8-9 min: 30-95% B
 - 9-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B (re-equilibration)

3. Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- Multiple Reaction Monitoring (MRM) Transition: m/z 581.2 > 287.1.[17]
- Collision Energy: 35 eV.[17]

Table 3: LC-MS/MS Validation Data for **Cyanidin 3-sambubioside** in Plasma

Parameter	Value	Reference(s)
Linearity Range	5.0 - 1000 ng/mL	[15]
Regression Coefficient (r^2)	0.994	[15]
Lower Limit of Quantification (LLOQ)	5.0 ng/mL	[15]
Within-run Precision (CV%)	7.1 - 10.8%	[15]
Between-run Precision (CV%)	1.8 - 7.7%	[15]
Accuracy (%)	88.6 - 113.0%	[15]

Sample Preparation Protocols

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Protocol 3: Extraction from Plant Material

This protocol is adapted from methods for extracting anthocyanins from fruits and plant tissues. [\[18\]](#)[\[19\]](#)

- Homogenize 1 g of the powdered and freeze-dried plant material with 10 mL of acidified methanol (85% methanol, 15% 1.0 N HCl, v/v).[\[19\]](#)
- Sonicate the mixture for 15 minutes.[\[19\]](#)
- Centrifuge at 7500 rpm for 10 minutes at 4°C.[\[19\]](#)
- Collect the supernatant.
- Repeat the extraction process on the pellet.
- Combine the supernatants and evaporate the solvent under reduced pressure at 40°C.
- Reconstitute the dried extract in the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 4: Extraction from Plasma

Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE generally provides cleaner extracts and higher recovery.[\[3\]](#)
[\[11\]](#)

A. Protein Precipitation (PPT):[\[3\]](#)

- To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile (containing an internal standard if used).
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

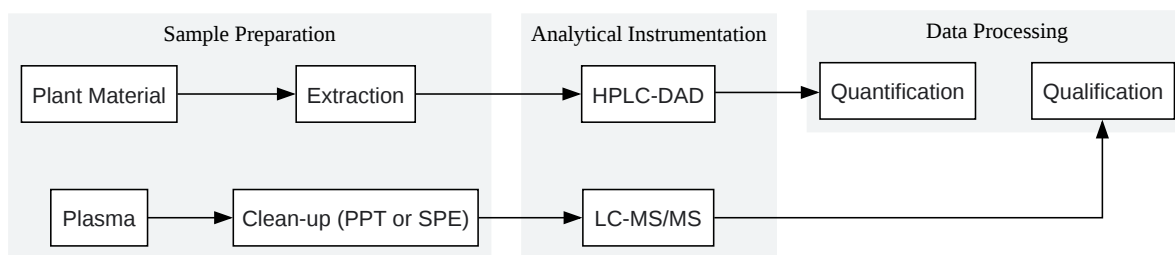
B. Solid-Phase Extraction (SPE):[\[3\]](#)

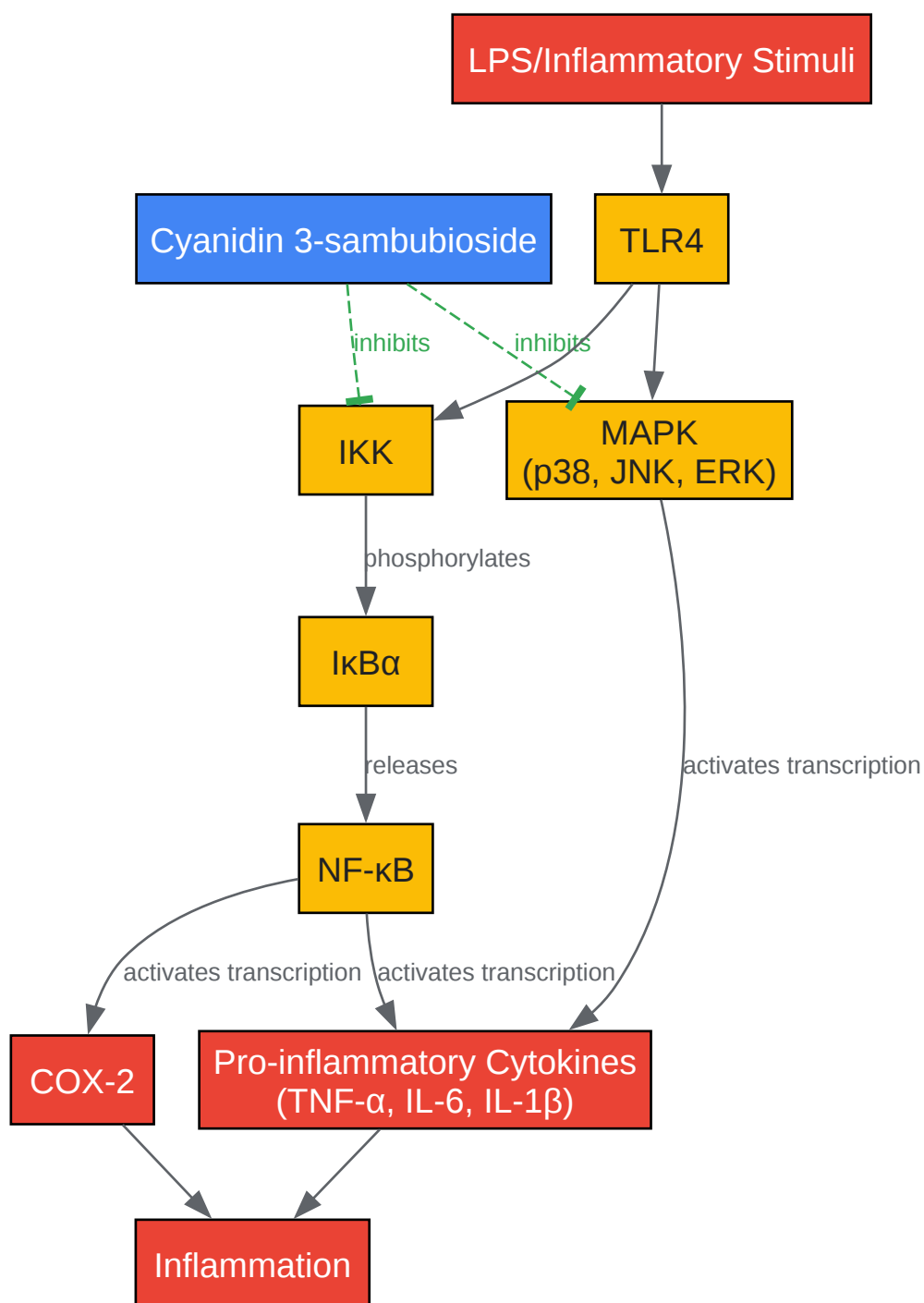
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
- To 500 μ L of plasma, add 500 μ L of 4% phosphoric acid and vortex.
- Load the entire volume onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 0.1% formic acid in water.
- Elute the anthocyanins with 1 mL of acidified methanol (e.g., 0.1% formic acid in methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

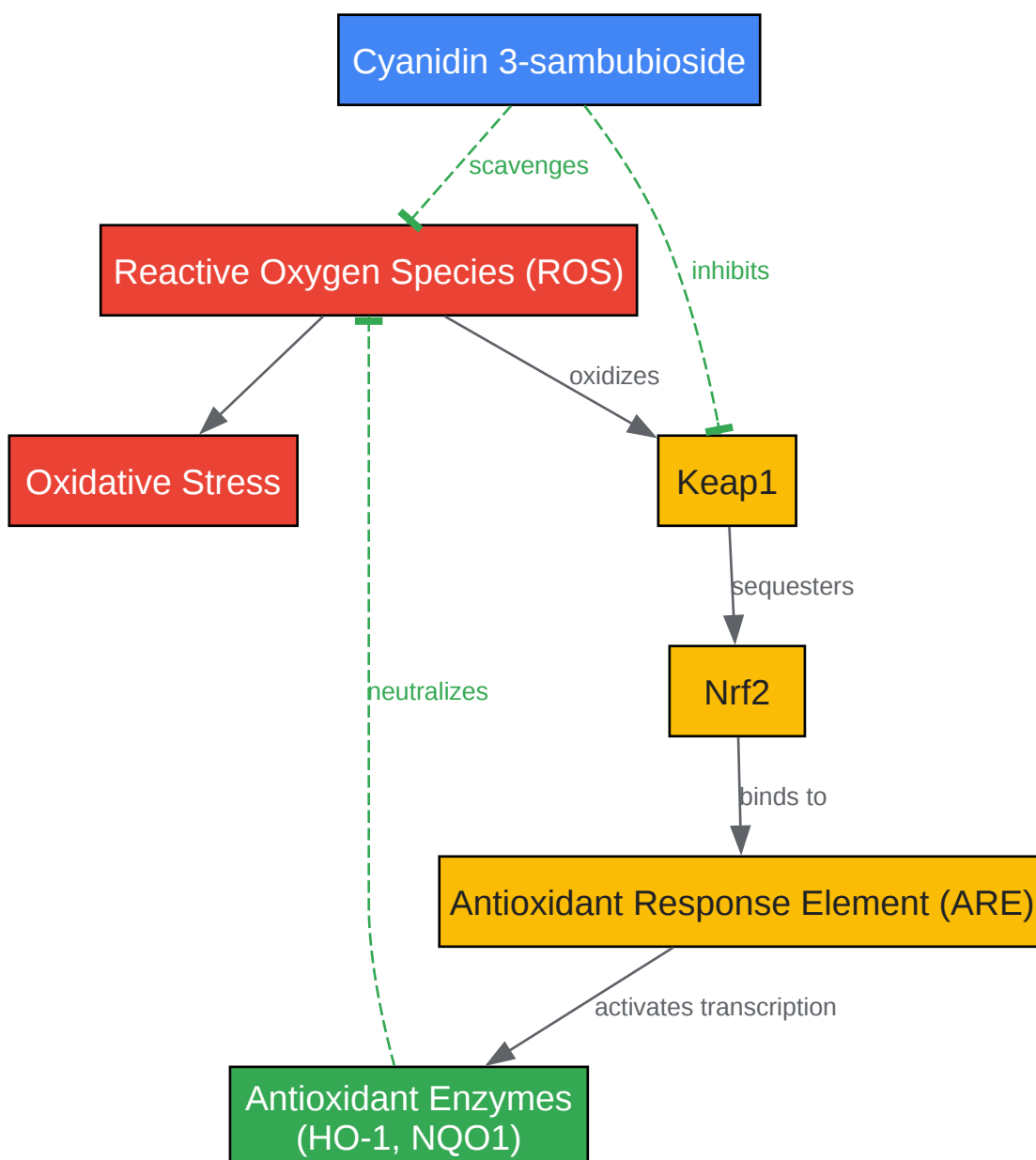
Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **Cyanidin 3-sambubioside**.







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